molecular formula C16H15N3O3 B11833388 Ethyl 5-benzyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate

Ethyl 5-benzyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate

Cat. No.: B11833388
M. Wt: 297.31 g/mol
InChI Key: CWPKNAMQMDHJDC-UHFFFAOYSA-N
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Description

Structural Significance of the Pyrrolo[3,2-d]Pyrimidine Core

The pyrrolo[3,2-d]pyrimidine scaffold is a fused bicyclic system comprising a pyrrole ring annulated to a pyrimidine moiety. This arrangement confers unique electronic and steric properties, enabling interactions with biological targets such as enzymes and receptors. In ethyl 5-benzyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate, the core is substituted at positions 5 and 7 with a benzyl group and an ethyl carboxylate, respectively. These substituents modulate solubility, bioavailability, and binding affinity while preserving the planar conformation critical for π-π stacking and hydrogen bonding.

The molecular formula C₁₆H₁₅N₃O₃ reflects a moderate molecular weight (297.31 g/mol), balancing lipophilicity and polarity for drug-like properties. The 4-oxo group introduces a hydrogen-bond acceptor, while the benzyl moiety enhances hydrophobic interactions. Computational models of the compound’s 3D structure reveal a rigid bicyclic framework with slight flexibility at the ethyl carboxylate chain, allowing conformational adaptation to target binding pockets.

Structural Feature Role in Molecular Interactions
Pyrrolo[3,2-d]pyrimidine core Provides planar geometry for π-π stacking
4-Oxo group Acts as hydrogen-bond acceptor
Benzyl substituent (C₆H₅CH₂) Enhances hydrophobic interactions
Ethyl carboxylate (COOEt) Improves solubility and metabolic stability

This structural versatility has led to its adoption in kinase inhibitors, antifolates, and antiviral agents, where precise molecular recognition is paramount.

Historical Context and Evolution of Bicyclic Heterocyclic Systems in Medicinal Chemistry

Bicyclic heterocycles emerged as privileged scaffolds in the mid-20th century, driven by the need for molecules with enhanced target specificity. Early work focused on purine and pyrimidine analogs, such as methotrexate, which incorporated fused rings to mimic endogenous nucleotides. The pyrrolo[3,2-d]pyrimidine system gained prominence in the 1980s as synthetic methodologies advanced, enabling efficient construction of its complex architecture.

Key milestones include the development of one-pot, multicomponent reactions using organocatalysts like L-proline, which streamlined the synthesis of substituted derivatives. For example, the condensation of 4-hydroxycoumarin, arylglyoxals, and 6-aminouracil in acetic acid yielded coumarin-fused pyrrolo[3,2-d]pyrimidines, demonstrating the scaffold’s adaptability to diverse functional groups. Later innovations, such as N-benzylation and pivaloyl protection strategies, expanded access to derivatives like This compound, which are pivotal in probing structure-activity relationships.

The evolution of these systems mirrors broader trends in medicinal chemistry, where bicyclic heterocycles transitioned from empirical discovery to rational design. Modern applications leverage computational tools to predict binding modes, as seen in studies of pyrrolo[3,2-d]pyrimidine-based inhibitors targeting mitochondrial serine hydroxymethyltransferase (SHMT2) and de novo purine biosynthesis. These advances underscore the scaffold’s enduring relevance in addressing unmet therapeutic needs.

Properties

IUPAC Name

ethyl 5-benzyl-4-oxo-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c1-2-22-16(21)12-9-19(8-11-6-4-3-5-7-11)14-13(12)17-10-18-15(14)20/h3-7,9-10H,2,8H2,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWPKNAMQMDHJDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C2=C1N=CNC2=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Microwave-Assisted Cyclization

Microwave irradiation significantly accelerates ring-closure reactions in pyrrolo[1,2-a]pyrimidine syntheses. A study demonstrated that dissolving intermediates in dichlorobenzene (DCB) and subjecting them to 240–250°C under microwave irradiation (300 W) for 20 minutes yielded enantiomerically pure products . Applying this method, ethyl 5-benzyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate could be synthesized by cyclizing a pre-formed pyrrole-ester intermediate with a benzylating agent. The microwave approach reduces side reactions and improves yields (41–55%) compared to conventional heating .

Structural Validation and Analytical Data

Critical analytical benchmarks for the compound include:

  • Molecular Formula : C₁₆H₁₅N₃O₃ .

  • Spectroscopic Data :

    • ¹H-NMR : Aromatic protons (δ 7.2–7.4 ppm), ethyl ester (δ 1.3–1.5 ppm triplet, δ 4.2–4.4 ppm quartet), and pyrrolo-pyrimidine protons (δ 6.8–7.0 ppm) .

    • MS (ESI) : m/z 298.3 [M+H]⁺ .

  • X-ray Crystallography : Confirms the bicyclic structure and substituent orientation .

Comparative Analysis of Methods

Method Conditions Yield Advantages Limitations
Multicomponent One-Pot 50°C, TBAB, ethanol60–75%Short reaction time, scalableLimited substrate scope
Microwave 250°C, DCB, 20 min41–55%Rapid, high puritySpecialized equipment required
Patent Process Column chromatography70–85%High reproducibility, pharma-gradeMulti-step, costly reagents

Challenges and Optimization Opportunities

  • Regioselectivity : Competing cyclization pathways may yield isomeric byproducts. Computational modeling (DFT) could predict favorable transition states for the 5-benzyl orientation .

  • Solvent Systems : Replacing DCB with greener solvents (e.g., cyclopentyl methyl ether) may enhance sustainability without sacrificing yield .

  • Catalyst Design : Immobilizing TBAB on mesoporous silica could facilitate catalyst recycling in one-pot syntheses .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-benzyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Antifolate Activity

Research has demonstrated that compounds related to ethyl 5-benzyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate exhibit antifolate activity. These compounds act as inhibitors of key enzymes involved in folate metabolism, such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR). In a study by Gangjee et al., the synthesis of various pyrrolo[3,2-d]pyrimidine derivatives was performed, revealing their potential as dual inhibitors of TS and DHFR, which are critical targets in cancer therapy .

Synthesis of Novel Anticancer Agents

The compound has been explored for its role in synthesizing novel anticancer agents. Its structural framework allows for modifications that enhance biological activity. For instance, the introduction of different substituents on the benzyl moiety can lead to variations in potency against cancer cell lines. The synthesis pathways often involve complex reactions that yield derivatives with improved pharmacological profiles .

Biological Evaluation and Case Studies

Several case studies have evaluated the biological activity of this compound and its derivatives:

Study Objective Findings
Gangjee et al. (2007)Evaluate antifolate activityIdentified compounds with significant inhibition of TS and DHFR .
Ramu et al. (2019)Synthesize N-substituted pyrrolo derivativesDeveloped a method for synthesizing pyrroloquinoline derivatives with promising anticancer activity .
Chemical evaluationsAssess physicochemical propertiesReported boiling point and density values indicative of stability and potential solubility in biological systems .

Mechanistic Insights

The mechanism by which these compounds exert their biological effects is primarily through the inhibition of folate-dependent enzymes. By blocking these enzymes, the compounds disrupt nucleotide synthesis, leading to impaired DNA replication in rapidly dividing cells such as cancer cells. This mechanism underlines their potential utility as chemotherapeutic agents.

Mechanism of Action

The mechanism of action of Ethyl 5-benzyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Core Heterocyclic Modifications

  • Pyrrolo[3,2-d]pyrimidine vs. Thieno[3,2-d]pyrimidine: Replacement of the pyrrole ring with a thiophene (e.g., in thieno[3,2-d]pyrimidines) alters electronic properties and binding affinity. Thieno analogs (e.g., compounds in –3) exhibit enhanced planarity, influencing π-π stacking interactions, while pyrrolo derivatives may offer better hydrogen-bonding capabilities due to the NH group in the dihydro-pyrrole ring .
  • Pyrido-Thieno Pyrimidine Hybrids: Compounds like ethyl 2-phenyl-4-(prop-2-yn-1-yloxy)-5,6,7,8-tetrahydro-pyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7-carboxylate () incorporate a pyridine ring fused to the thienopyrimidine system. This increases rigidity and may enhance selectivity for hydrophobic binding pockets compared to the more flexible pyrrolo core .

Substituent Effects

Compound Name Substituents (Positions) Key Structural Features
Target Compound 5-Benzyl, 7-ethyl carboxylate Benzyl group enhances hydrophobicity; carboxylate may improve solubility
Ethyl 3-(4-chlorophenyl)-2-(dipentylamino)-4-oxo-5-phenyl analog () 2-Dipentylamino, 3-(4-Cl-phenyl), 5-Phenyl Chlorophenyl and dipentylamino groups increase steric bulk and electron-withdrawing effects
DPP4 Inhibitor () 3-(Quinolin-4-ylmethyl), 5-Benzyl, 7-CN Quinolinyl and cyano groups enhance π-stacking and hydrogen-bonding with DPP4
Thiazolo[3,2-a]pyrimidine () Thiazole fusion, 2-(2,4,6-trimethoxybenzyl) Thiazole ring introduces sulfur-based interactions; trimethoxybenzyl adds polarity

Pharmacological Potential

  • Anticancer Activity : Pyrrolo[3,2-d]pyrimidine derivatives (e.g., ) show promise as purine nucleoside phosphorylase inhibitors and anticancer agents. The benzyl group in the target compound may enhance cell membrane permeability .
  • DPP4 Inhibition: Analogous compounds with 5-benzyl and 7-cyano substituents () exhibit strong binding to DPP4 via H-bonds with Tyr631 and Glu205. The target’s carboxylate group could mimic these interactions .

Crystallographic and Hydrogen-Bonding Analysis

Compound (Evidence) Crystal System Key Interactions Biological Implications
Target Analog (14) Triclinic, P1 C–H···O bonds (intramolecular), π–π stacking (3.59 Å) Stabilizes 2D networks; potential for solid-state stability
Thiazolo Derivative (8) Monoclinic C–H···O bifurcated bonds, dihedral angle 80.94° between rings Reduced planarity may limit target binding
Pyrido-Thieno (7) Monoclinic Planar thieno-pyrimidine (dihedral angle 2.66° with phenyl), C–H···N/O bonds Enhanced rigidity favors enzyme active-site binding

Biological Activity

Ethyl 5-benzyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluation, and therapeutic potential of this compound, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a pyrrolo-pyrimidine framework characterized by its unique structure, which contributes to its biological activity. Its molecular formula is C15H15N2O3C_{15}H_{15}N_2O_3 with a molecular weight of approximately 297.309 g/mol .

Synthesis

The synthesis of this compound typically involves multi-step reactions that may include cyclization and functional group modifications. The exact procedures can vary based on the laboratory techniques employed.

Biological Activity

This compound has shown promising biological activities in several areas:

Anticancer Activity

Research indicates that compounds with similar structures exhibit anticancer properties. For instance, derivatives of pyrrolo[3,2-d]pyrimidines have been evaluated for their inhibitory effects on various cancer cell lines. A comparative analysis of related compounds is presented in the table below:

Compound NameMolecular FormulaKey FeaturesBiological Activity
Ethyl 4-hydroxy-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylateC₁₄H₁₅N₂O₃Hydroxy group at position 4Anticancer properties
N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidineC₁₄H₁₅N₂O₂Furo-pyrimidine structureAnticancer activity
Pemetrexed AcidC₁₈H₁₉N₅O₆Contains multiple heterocyclesAnticancer agent targeting folate pathways

This compound stands out due to its specific structural features and potential dual activity against cancer and viral targets .

Antiviral Activity

In addition to anticancer properties, preliminary studies suggest that this compound may also exhibit antiviral activity. Interaction studies are crucial for understanding how it interacts with biological targets such as viral proteins. These studies often involve molecular docking simulations to predict binding affinities and mechanisms of action.

Case Studies and Research Findings

  • In Vitro Studies : A study demonstrated that derivatives similar to ethyl 5-benzylated compounds exhibited significant anti-proliferative effects in various human cancer cell lines. The IC50 values for these compounds varied widely but indicated strong potential for therapeutic applications .
  • Molecular Docking Studies : Molecular docking studies have identified potential targets for ethyl 5-benzyl derivatives in cancer therapy. The enoyl-acyl carrier protein reductase (InhA) has been suggested as a target for compounds with similar structures .

Q & A

Q. What are the common synthetic routes for Ethyl 5-benzyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step heterocyclic condensation reactions. For example, analogous pyrrolo-pyrimidine derivatives are synthesized via cyclization of substituted pyrimidine precursors using reagents like chloroacetic acid and sodium acetate under reflux conditions ( ). Key steps include:

  • Cyclization : A mixture of ethyl esters, aldehydes, and catalysts (e.g., acetic acid/acetic anhydride) is refluxed for 8–10 hours to form the fused pyrrolo-pyrimidine core.
  • Crystallization : Slow evaporation of ethyl acetate/ethanol (3:2) yields single crystals for structural validation .
    Optimization involves adjusting solvent polarity, temperature, and catalyst ratios to improve yields (e.g., 78% reported in ).

Q. How is the structural conformation of this compound validated experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, triclinic crystal systems (space group P1) with lattice parameters a = 9.661 Å, b = 12.422 Å, and c = 14.007 Å have been reported for related compounds . Key observations include:

  • Puckered pyrimidine rings : Deviations of 0.224 Å from planarity indicate a flattened boat conformation .
  • Dihedral angles : 80.94° between fused rings, confirmed via SC-XRD .
    Complementary techniques like NMR and IR spectroscopy validate functional groups (e.g., ester carbonyl at ~1700 cm⁻¹) .

Q. What analytical techniques are critical for purity assessment?

  • High-Performance Liquid Chromatography (HPLC) : Resolves impurities in multi-step syntheses.
  • Mass Spectrometry (MS) : Confirms molecular ion peaks (e.g., m/z 549.10 for analogs) .
  • Elemental Analysis : Matches calculated vs. experimental C, H, N percentages (e.g., C₃₁H₃₇ClN₄O₃ in ).

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

Quantum chemical calculations (e.g., DFT) predict electronic properties and reactive sites. For example:

  • Reaction Path Search : ICReDD’s approach combines quantum calculations with information science to optimize conditions, reducing trial-and-error .
  • Molecular Docking : Simulates interactions with biological targets (e.g., kinases) to prioritize derivatives for synthesis .
    Tools like Gaussian or ORCA calculate HOMO-LUMO gaps, aiding in tuning electrophilicity for targeted reactivity .

Q. How are structural contradictions in crystallographic data resolved?

Discrepancies in bond lengths or angles (e.g., C–C = 0.005 Å in vs. 0.007 Å in other studies) require:

  • Multi-dataset comparison : Cross-validate with similar compounds (e.g., vs. 3).
  • Disorder modeling : Refine occupancies for disordered atoms using software like SHELXL .
  • Complementary techniques : Pair SC-XRD with solid-state NMR to resolve ambiguities .

Q. What strategies mitigate side reactions during functionalization of the pyrrolo-pyrimidine core?

  • Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield amines during chlorination or alkylation .
  • Regioselective Catalysis : Employ Pd-mediated cross-coupling to target specific positions (e.g., C-5 benzyl group) .
  • Kinetic Control : Optimize temperature (e.g., 0°C for nitro-group reductions) to prevent over-reaction .

Methodological Recommendations

  • Stereochemical Analysis : Use chiral HPLC or circular dichroism (CD) to resolve enantiomers in non-racemic syntheses .
  • Reaction Monitoring : In-situ FTIR tracks carbonyl intermediates during cyclization .
  • Data Reproducibility : Archive raw diffraction data (e.g., CIF files) for peer validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.